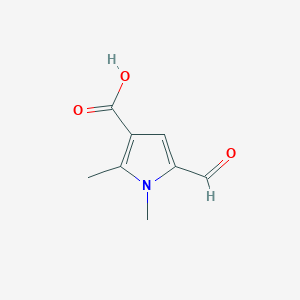

5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid

Übersicht

Beschreibung

5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is an important organic intermediate used to synthesize substituted pyrrole products . It is useful for the synthesis of 5-Bromo-7-azaindolin-2-one derivatives, which possess in vitro activity against selected cancer cell lines .

Synthesis Analysis

The synthesis of pyrrole derivatives often involves the condensation of carboxylic acid moieties with substituted amines under reflux conditions, followed by acid-mediated cyclization . This results in the formation of N-acyl derivatives of pyrrole .Molecular Structure Analysis

The molecular structure of 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid can be represented by the SMILES stringCc1[nH]c(C=O)c(C)c1C(O)=O . The InChI representation is 1S/C8H9NO3/c1-4-6(3-10)9-5(2)7(4)8(11)12/h3,9H,1-2H3,(H,11,12) . Chemical Reactions Analysis

Pyrrole and its derivatives are known to undergo a variety of chemical reactions. For instance, pyrrole can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . Additionally, the Michael addition of pyrrole with electrophilic olefins can afford N-alkylpyrroles .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 167.16 . The compound’s empirical formula is C8H9NO3 .Wissenschaftliche Forschungsanwendungen

Pharmaceuticals:

This compound finds applications in pharmaceutical research. Its unique structure and functional groups make it a potential scaffold for designing new drug candidates. Scientists explore its derivatives to develop medications targeting specific diseases. For instance, modifications of this pyrrole core could lead to promising anti-cancer agents or other therapeutic compounds .

Wirkmechanismus

Target of Action

It is known to be an important organic intermediate used in the synthesis of various substituted pyrrole products .

Biochemical Pathways

It is known to be used in the synthesis of 5-Bromo-7-azaindolin-2-one derivatives, which have shown in vitro activity against selected cancer cell lines .

Pharmacokinetics

It is slightly soluble in water, which may influence its bioavailability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the action, efficacy, and stability of 5-Formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid . .

Safety and Hazards

Zukünftige Richtungen

Given the diverse nature of activities of pyrrole-containing compounds, researchers are working to explore this skeleton to its maximum potential against several diseases or disorders . The compound 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid, being an important organic intermediate, holds promise for the synthesis of a variety of biologically active compounds .

Eigenschaften

IUPAC Name |

5-formyl-1,2-dimethylpyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-7(8(11)12)3-6(4-10)9(5)2/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJRQNQWIXZXHBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1C)C=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine](/img/structure/B6619067.png)

![tert-butyl N-[1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-yl]carbamate](/img/structure/B6619113.png)